molecular formula C10H22N2 B12578727 1,2-Cyclohexanediamine, N-methyl-N-(1-methylethyl)-, (1R,2R)- CAS No. 620960-39-6

1,2-Cyclohexanediamine, N-methyl-N-(1-methylethyl)-, (1R,2R)-

Cat. No.: B12578727
CAS No.: 620960-39-6
M. Wt: 170.30 g/mol
InChI Key: RMTPHTFZJYLTFX-NXEZZACHSA-N
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Description

1,2-Cyclohexanediamine, N-methyl-N-(1-methylethyl)-, (1R,2R)- is a chiral diamine compound with the molecular formula C10H22N2. It is known for its applications in various chemical reactions and as a ligand in coordination chemistry. The compound is characterized by its two amine groups attached to a cyclohexane ring, with specific stereochemistry denoted by (1R,2R).

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Cyclohexanediamine, N-methyl-N-(1-methylethyl)-, (1R,2R)- can be synthesized through the hydrolysis of (R3a, R7a)-1,3-(dimethyl)-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide using hydrochloric acid in methanol . This method involves the use of enantiopure 1,2-diaminocyclohexane as a starting material.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar hydrolysis reactions, optimized for yield and purity. The reaction conditions are carefully controlled to maintain the stereochemistry and prevent racemization.

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclohexanediamine, N-methyl-N-(1-methylethyl)-, (1R,2R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Imines and amides.

    Reduction: Various amine derivatives.

    Substitution: New carbon-nitrogen bonded compounds.

Scientific Research Applications

1,2-Cyclohexanediamine, N-methyl-N-(1-methylethyl)-, (1R,2R)- is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2-Cyclohexanediamine, N-methyl-N-(1-methylethyl)-, (1R,2R)- involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and enhancing reaction rates. The molecular targets include metal ions in coordination chemistry, and the pathways involve the formation of metal-ligand bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Cyclohexanediamine, N-methyl-N-(1-methylethyl)-, (1R,2R)- is unique due to its specific stereochemistry and the presence of the N-methyl-N-(1-methylethyl) groups, which enhance its ability to act as a chiral ligand in asymmetric synthesis. This makes it particularly valuable in the development of enantioselective catalysts and pharmaceutical agents.

Properties

CAS No.

620960-39-6

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

(1R,2R)-2-N-methyl-2-N-propan-2-ylcyclohexane-1,2-diamine

InChI

InChI=1S/C10H22N2/c1-8(2)12(3)10-7-5-4-6-9(10)11/h8-10H,4-7,11H2,1-3H3/t9-,10-/m1/s1

InChI Key

RMTPHTFZJYLTFX-NXEZZACHSA-N

Isomeric SMILES

CC(C)N(C)[C@@H]1CCCC[C@H]1N

Canonical SMILES

CC(C)N(C)C1CCCCC1N

Origin of Product

United States

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